![molecular formula C13H18S B14503724 [(2-Methylhex-5-en-3-yl)sulfanyl]benzene CAS No. 64732-74-7](/img/structure/B14503724.png)
[(2-Methylhex-5-en-3-yl)sulfanyl]benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[(2-Methylhex-5-en-3-yl)sulfanyl]benzene is an organic compound that belongs to the class of sulfanylbenzenes It is characterized by a benzene ring substituted with a sulfanyl group attached to a 2-methylhex-5-en-3-yl chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [(2-Methylhex-5-en-3-yl)sulfanyl]benzene typically involves the reaction of benzene with a suitable sulfanyl precursor. One common method is the nucleophilic substitution reaction where a benzene derivative reacts with a sulfanyl group donor under controlled conditions. The reaction conditions often include the use of a base to facilitate the nucleophilic attack and a solvent to dissolve the reactants.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable processes such as catalytic methods. These methods can include the use of metal catalysts to enhance the reaction rate and yield. The choice of catalyst and reaction conditions can vary depending on the desired purity and scale of production.
Análisis De Reacciones Químicas
Types of Reactions
[(2-Methylhex-5-en-3-yl)sulfanyl]benzene can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the double bond in the hexenyl chain.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst can be used.
Substitution: Electrophilic reagents like bromine or nitric acid can be used under acidic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Saturated hexyl chain derivatives.
Substitution: Brominated or nitrated benzene derivatives.
Aplicaciones Científicas De Investigación
[(2-Methylhex-5-en-3-yl)sulfanyl]benzene has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of [(2-Methylhex-5-en-3-yl)sulfanyl]benzene involves its interaction with molecular targets through its sulfanyl group and benzene ring. The sulfanyl group can participate in redox reactions, while the benzene ring can undergo electrophilic substitution. These interactions can affect various biochemical pathways and molecular targets, leading to diverse biological effects.
Comparación Con Compuestos Similares
[(2-Methylhex-5-en-3-yl)sulfanyl]benzene can be compared with other sulfanylbenzenes and benzene derivatives:
[(5-Methylhex-2-en-1-yl)sulfanyl]benzene: Similar structure but different position of the double bond.
[(2E)-5-methylhex-2-en-2-yl]sulfanyl]benzene: Similar structure with a different configuration of the double bond.
The uniqueness of this compound lies in its specific structural arrangement, which can influence its reactivity and applications.
Propiedades
Número CAS |
64732-74-7 |
|---|---|
Fórmula molecular |
C13H18S |
Peso molecular |
206.35 g/mol |
Nombre IUPAC |
2-methylhex-5-en-3-ylsulfanylbenzene |
InChI |
InChI=1S/C13H18S/c1-4-8-13(11(2)3)14-12-9-6-5-7-10-12/h4-7,9-11,13H,1,8H2,2-3H3 |
Clave InChI |
MRSWNQJLLSMROA-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C(CC=C)SC1=CC=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


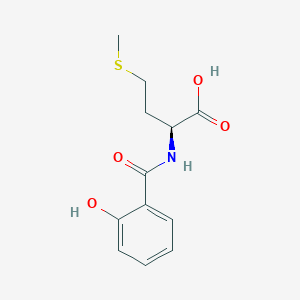
![4-[(4-Hydroxyphenyl)(pyridin-2-yl)methyl]-2-methoxyphenol](/img/structure/B14503647.png)
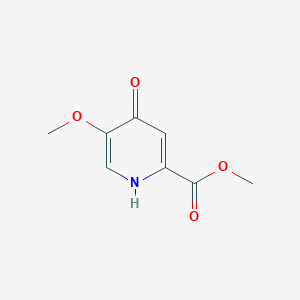


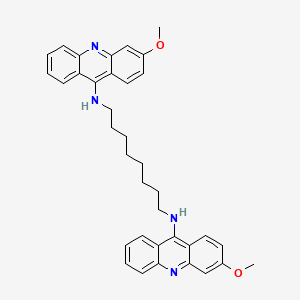
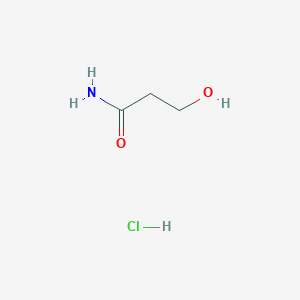
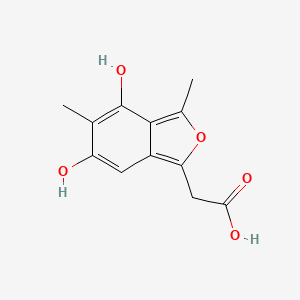
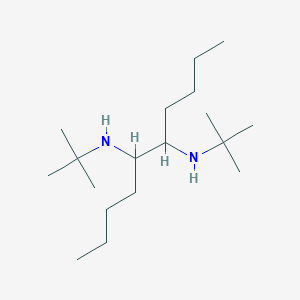
![3-(1-Hydroxyethyl)-4-methyl-1-oxaspiro[4.5]dec-3-en-2-one](/img/structure/B14503725.png)
![1-{3-Methoxy-4-[(trimethylsilyl)oxy]phenyl}heptan-3-one](/img/structure/B14503726.png)
![1,1'-(Piperazine-1,4-diyl)bis[3-(2-chloroethanesulfonyl)propan-1-one]](/img/structure/B14503732.png)
![1-[4-(4-Chlorobutoxy)-3,5-dimethylphenyl]-3,3-diphenylpropan-1-one](/img/structure/B14503733.png)
![9-(2-Phenylethyl)-9-azatricyclo[6.2.2.02,7]dodeca-2,4,6-trien-10-one](/img/structure/B14503737.png)
